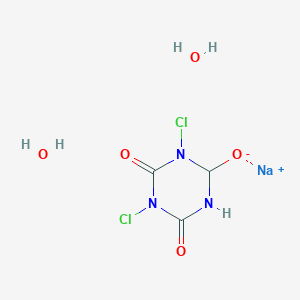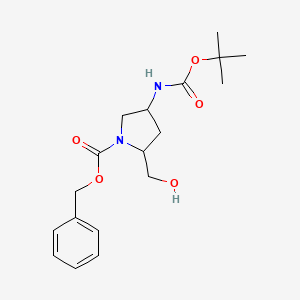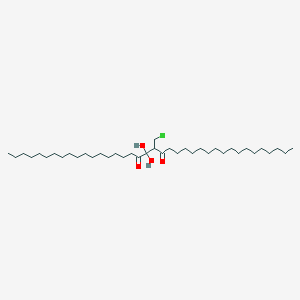
Methyl N-(2-amino-1,2-dicyanovinyl)acetimidate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl N-(2-amino-1,2-dicyanovinyl)acetimidate is an organic compound with the molecular formula C₇H₈N₄O and a molecular weight of 164.16 g/mol . This compound is primarily used for research purposes and is known for its unique chemical structure, which includes both amino and cyano functional groups.
Preparation Methods
The synthesis of Methyl N-(2-amino-1,2-dicyanovinyl)acetimidate typically involves the reaction of N-(2-amino-1,2-dicyanovinyl)formimidate with ammonia. This reaction is carried out by adding aqueous ammonia to a solution or suspension of N-(2-amino-1,2-dicyanovinyl)formimidate in ether . The reaction is conducted under low-temperature conditions to ensure high yield and efficiency .
Chemical Reactions Analysis
Methyl N-(2-amino-1,2-dicyanovinyl)acetimidate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can convert the cyano groups into other functional groups.
Substitution: The amino and cyano groups can participate in substitution reactions with various reagents.
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Methyl N-(2-amino-1,2-dicyanovinyl)acetimidate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: Researchers use this compound to study its interactions with biological molecules.
Industry: This compound is used in the production of various industrial chemicals and materials
Mechanism of Action
The mechanism of action of Methyl N-(2-amino-1,2-dicyanovinyl)acetimidate involves its interaction with specific molecular targets. The amino and cyano groups play a crucial role in these interactions, which can affect various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Methyl N-(2-amino-1,2-dicyanovinyl)acetimidate can be compared with other similar compounds, such as:
N-(2-amino-1,2-dicyanovinyl)formimidate: This compound is a precursor in the synthesis of this compound.
Aminoimidazole derivatives: These compounds share similar functional groups and can undergo similar chemical reactions.
The uniqueness of this compound lies in its specific combination of functional groups, which provides distinct reactivity and applications .
Properties
Molecular Formula |
C7H8N4O |
|---|---|
Molecular Weight |
164.16 g/mol |
IUPAC Name |
methyl N-[(Z)-2-amino-1,2-dicyanoethenyl]ethanimidate |
InChI |
InChI=1S/C7H8N4O/c1-5(12-2)11-7(4-9)6(10)3-8/h10H2,1-2H3/b7-6-,11-5? |
InChI Key |
WISMUGCMGJDLMA-VEAKALIJSA-N |
Isomeric SMILES |
CC(=N/C(=C(/C#N)\N)/C#N)OC |
Canonical SMILES |
CC(=NC(=C(C#N)N)C#N)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![17-acetyl-6-chloro-17-hydroxy-10,13-dimethyl-9,11,12,14,15,16-hexahydro-8H-cyclopenta[a]phenanthren-3-one](/img/structure/B12319867.png)
![2,18-Dimethyl-6,7-diazapentacyclo[11.7.0.02,10.04,8.014,18]icosa-4(8),5-dien-17-one](/img/structure/B12319875.png)



![(S)-O-[2-(Acetylamino)-3-O-benzoyl-2-deoxy-4,6-O-benzylidene-alpha-D-galactopyranosyl]-N-9-Fmoc-L-serinePhenacylEster](/img/structure/B12319890.png)
![5-[5-(3,4-Dimethoxyphenyl)-3,4-dimethyloxolan-2-yl]-1,3-benzodioxole](/img/structure/B12319895.png)
![N-[1-(2-carbamoylpyrrolidin-1-yl)-1-oxo-3-phenylpropan-2-yl]-5-oxopyrrolidine-2-carboxamide](/img/structure/B12319926.png)
![1,3-Bis[(4-bromophenyl)methyl]-2-chloro-2-prop-2-enyl-3a,4,5,6,7,7a-hexahydrobenzo[d][1,3,2]diazasilole](/img/structure/B12319932.png)

![(2R,3R,4S,5R)-2-(2-amino-6-{[(2-hydroxy-5-nitrophenyl)methyl]sulfanyl}-9H-purin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B12319938.png)
![(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(2,5,7-tri-tert-butyl-1H-indol-3-yl)propanoic acid](/img/structure/B12319944.png)
![5-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3-dimethylpyrimidine-2,4-dione](/img/structure/B12319945.png)
![2-[2-(1-Hydroxypropan-2-ylamino)ethylidene]-5,5-dimethylcyclohexane-1,3-dione](/img/structure/B12319954.png)
